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molecular formula C10H13BrN4 B8355688 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-diethyl-amine

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-diethyl-amine

Cat. No. B8355688
M. Wt: 269.14 g/mol
InChI Key: ZWMJYDVOCYLLOH-UHFFFAOYSA-N
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Patent
US09227970B2

Procedure details

Using diethylamine, this compound was prepared following the same method as for the synthesis of 6-bromo-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridine Light brown solid (2.0 g, 82%). MS: m/z=270 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
brown solid
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NCC)C.[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[N:11]([N:13]=[C:14]([N:16]3[CH2:21][CH2:20]O[CH2:18][CH2:17]3)[N:15]=2)[CH:12]=1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[N:11]([N:13]=[C:14]([N:16]([CH2:21][CH3:20])[CH2:17][CH3:18])[N:15]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N2CCOCC2
Name
brown solid
Quantity
2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this compound was prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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